molecular formula C19H23BrO3 B2609863 2-[(4E)-4-[(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl]acetic acid CAS No. 866042-96-8

2-[(4E)-4-[(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl]acetic acid

Cat. No. B2609863
CAS RN: 866042-96-8
M. Wt: 379.294
InChI Key: ITQIFTCSKNMRIM-XNTDXEJSSA-N
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Description

The compound “2-[(4E)-4-[(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl]acetic acid” has a CAS Number of 866042-96-8 . It has a molecular weight of 379.29 and its molecular formula is C19H23BrO3 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H23BrO3/c1-2-3-4-5-17-14 (12-18 (21)22)11-15 (19 (17)23)10-13-6-8-16 (20)9-7-13/h6-10,14,17H,2-5,11-12H2,1H3, (H,21,22)/b15-10+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is solid in physical form . More detailed physical and chemical properties were not available in the search results.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A body of research focuses on the synthesis of chemical compounds with structures similar to 2-[(4E)-4-[(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl]acetic acid and their potential antimicrobial activities. For instance, compounds with structures incorporating elements such as the bromophenyl group have shown antimicrobial activity against various microorganisms. Studies have synthesized a range of compounds, including 1-(5-phenylamino-[1,3,4]thiadiazol-2-yl)methyl-5-oxo-[1,2,4]triazole and 1-(4-phenyl-5-thioxo-[1,2,4]triazol-3-yl)methyl-5-oxo- [1,2,4]triazole derivatives, demonstrating antimicrobial properties against bacteria but not fungi (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004). Additionally, compounds derived from 4-(4-bromophenyl)-4-oxobut-2-enoic acid have been synthesized with expected antibacterial activities, highlighting the versatility of bromophenyl-containing compounds in generating novel antibacterial agents (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).

Heterocyclic Synthesis

The reactivity of compounds containing bromophenyl groups, similar to the one , towards the synthesis of heterocyclic compounds has been explored. Research has highlighted their utility in generating diverse heterocyclic frameworks, which are crucial in medicinal chemistry for developing new drugs. For example, derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid have been synthesized and tested for their antibacterial activity, indicating the potential of these compounds in drug discovery (Čačić, Molnar, Balić, Draca, & Rajković, 2009).

Structural and Mechanistic Insights

Studies have also focused on the structural and mechanistic aspects of similar compounds, providing insights into their chemical behavior and potential applications in synthesis and drug design. For instance, the stereochemical investigation of nucleophilic additions to alkyloxindolylideneacetates reveals the complexity of reactions these compounds can undergo, which is valuable for designing synthetic strategies for new chemicals (El-Samahy, 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Various precautionary measures are suggested, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[(4E)-4-[(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrO3/c1-2-3-4-5-17-14(12-18(21)22)11-15(19(17)23)10-13-6-8-16(20)9-7-13/h6-10,14,17H,2-5,11-12H2,1H3,(H,21,22)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQIFTCSKNMRIM-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(CC(=CC2=CC=C(C=C2)Br)C1=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1C(C/C(=C\C2=CC=C(C=C2)Br)/C1=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4E)-4-[(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl]acetic acid

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